molecular formula C12H18N2O3 B2759888 Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate CAS No. 1268000-75-4

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Cat. No.: B2759888
CAS No.: 1268000-75-4
M. Wt: 238.287
InChI Key: JEWJBHNDBMTPMN-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.29 g/mol . It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyphenyl group, making it a versatile compound in various chemical reactions and applications.

Mechanism of Action

Target of Action

Compounds with similar structures are often used as protecting agents for the amino group in organic synthesis , suggesting that its targets could be enzymes or receptors that interact with the amino group.

Mode of Action

It’s known that the compound contains a tert-butyl carbamate (boc) group , which is commonly used to protect amino groups in organic synthesis. This suggests that the compound might interact with its targets by releasing the protected amino group under specific conditions, thereby modulating the activity of the target.

Pharmacokinetics

The compound’s polar structure suggests that it might have good solubility in polar solvents , which could potentially influence its absorption and distribution in the body.

Action Environment

Factors such as ph and temperature could potentially affect the stability of the compound and its ability to release the protected amino group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-4-hydroxybenzyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both amino and hydroxy groups in the para position relative to each other allows for unique interactions and reactivity patterns compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-10(15)9(13)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWJBHNDBMTPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268000-75-4
Record name tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate
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